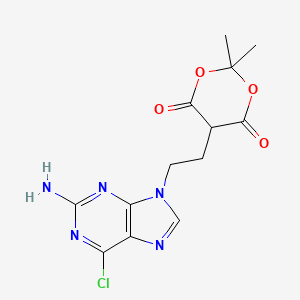

5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting with the preparation of the purine base. One common method involves the reaction of 2-amino-6-chloropurine with ethyl acetate under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and an inert atmosphere (N2) to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction pathway for this compound, enabling access to biologically active purine derivatives.

Acid-Catalyzed Hydrolysis

Treatment with hydrochloric acid under reflux cleaves the dioxane ring and removes protective acetyl groups, yielding penciclovir (a potent antiviral agent) :

-

Conditions : 2 M HCl, reflux (3 hours).

-

Mechanism : Protonation of carbonyl oxygen → ring-opening via nucleophilic attack by water → elimination of acetone and CO₂ → deacetylation.

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Target compound | 2 M HCl, reflux, 3 h | Penciclovir | 97% |

Alkylation and Acylation

The hydroxyl and amino groups on the purine moiety undergo alkylation and acylation to modulate solubility or biological activity.

Acetylation

Reaction with acetic anhydride in dichloromethane introduces acetyl groups:

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Target compound | Ac₂O, DMAP, Et₃N, CH₂Cl₂, RT | Diacetylated derivative | 80.8% |

Enzymatic Modifications

Enzymatic methods enhance enantioselectivity in synthetic pathways.

Lipase-Catalyzed Kinetic Resolution (KR)

Immobilized lipase from Burkholderia cepacia facilitates enantioselective transesterification:

-

Substrate : Racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol.

Comparison of Enzymatic vs. Chemical Routes :

| Method | Catalyst/Reagent | ee (%) | Yield | Advantage | Source |

|---|---|---|---|---|---|

| Enzymatic KR | Lipase (B. cepacia) | 99 | 47% | High enantioselectivity | |

| ADH-Catalyzed Reduction | L. kefir ADH | >99 | 86% | Higher yield, fewer steps |

Ring-Opening Reactions

The dioxane-4,6-dione ring undergoes nucleophilic attack under basic or acidic conditions.

Base-Mediated Ring Opening

In aqueous NaOH, the dioxane ring opens to form dicarboxylic acid derivatives:

Structural Analysis of Product :

Substitution Reactions

The 6-chloro group on the purine ring is susceptible to nucleophilic substitution.

Aminolysis

Reaction with ammonia replaces chlorine with an amino group:

Stability and Reactivity Trends

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for research in multiple fields:

Antiviral Activity

Research indicates that purine derivatives can exhibit antiviral properties. The structural similarity of this compound to nucleosides suggests potential efficacy against viral infections.

Case Study : A study demonstrated that similar purine derivatives inhibit viral replication in vitro. For example, derivatives showed effectiveness against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), likely due to their ability to interfere with viral nucleic acid synthesis.

Anticancer Properties

The compound's structure is conducive to interactions with DNA and RNA, leading to potential anticancer applications.

Research Findings : Investigations into related compounds have shown that they induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, modifications in the amino group have been linked to enhanced cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Neuropharmacological Effects

The presence of an amino group suggests that this compound may interact with neurotransmitter systems.

Experimental Evidence : Preliminary studies indicate that similar compounds can modulate serotonin and dopamine pathways. This activity points towards potential applications in treating mood disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with nucleic acids and proteins. The compound can bind to DNA and RNA, potentially inhibiting their synthesis and function. This interaction is mediated by the purine base, which can form hydrogen bonds and other non-covalent interactions with nucleic acid bases .

Comparison with Similar Compounds

Similar Compounds

2-amino-6-chloropurine: A simpler purine derivative with similar biological activity.

2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate: A related compound with additional functional groups that may enhance its reactivity.

Uniqueness

The uniqueness of 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its combination of a purine base with a dioxane ring. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Biological Activity

The compound 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of purine and has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure and Formula

The molecular formula for the compound is C14H18ClN5O4, with a molecular weight of approximately 355.78 g/mol. The structural formula indicates the presence of a purine base, which is essential for various biological functions.

Synthesis and Purification

The synthesis of this compound typically involves multiple steps, including modifications to yield high-purity products suitable for biological testing. For instance, one study reports a total yield of 56% through a modified literature method, resulting in colorless crystals suitable for X-ray diffraction analysis .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on several protein kinases. In a screening panel involving 140 protein kinases, it showed significant inhibition against AURKB (31%) and CLK2 (37%) at a concentration of 10 μM .

- Neuroprotective Effects : Recent studies have indicated that derivatives based on this structure exhibit neuroprotective properties by acting as multitarget drugs. They have shown potential in treating neurodegenerative diseases through mechanisms involving adenosine receptor antagonism and phosphodiesterase inhibition .

Case Studies

- Antiviral Activity : The compound serves as an intermediate in the synthesis of antiviral agents like penciclovir and famciclovir. These agents are known for their effectiveness against herpes viruses, suggesting that similar derivatives may exhibit antiviral properties .

- Cancer Research : The compound's structural characteristics position it as a candidate for cancer therapeutics. By inhibiting specific kinases involved in tumor growth and proliferation, it could potentially reduce cancer cell viability .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can induce cellular signaling cascades that lead to apoptosis in cancer cells. For example, compounds derived from this purine structure have been shown to activate protein kinases involved in cell death pathways .

Table 1: Biological Activity Summary

| Activity Type | Target/Effect | Concentration | Result |

|---|---|---|---|

| Kinase Inhibition | AURKB | 10 μM | 31% inhibition |

| Kinase Inhibition | CLK2 | 10 μM | 37% inhibition |

| Neuroprotection | Oxidative Stress Reduction | N/A | Protective effect |

| Antiviral Activity | Against Herpes Simplex Virus | N/A | Effective |

Table 2: Synthesis Details

| Step Number | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Initial Synthesis | 70 |

| 2 | Purification | 56 |

Properties

Molecular Formula |

C13H14ClN5O4 |

|---|---|

Molecular Weight |

339.73 g/mol |

IUPAC Name |

5-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C13H14ClN5O4/c1-13(2)22-10(20)6(11(21)23-13)3-4-19-5-16-7-8(14)17-12(15)18-9(7)19/h5-6H,3-4H2,1-2H3,(H2,15,17,18) |

InChI Key |

BZJPJCBBXJCNSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)CCN2C=NC3=C2N=C(N=C3Cl)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.